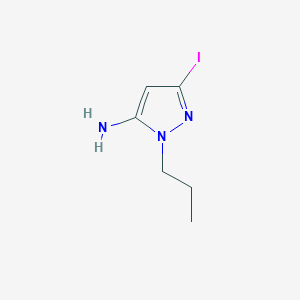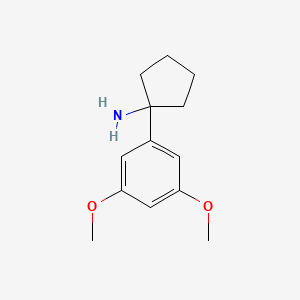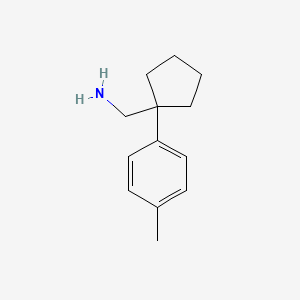
4-(2-Methoxyethenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyethenyl)pyridine is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a methoxyethenyl group attached to the pyridine ring. This structural feature imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethenyl)pyridine can be achieved through various methods. One common approach involves the reaction of 4-bromopyridine with 2-methoxyethenyl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Another method involves the use of a [4 + 2] cycloaddition reaction between 1-azadienes and 2-carbon π-components. This approach can be catalyzed by transition metals or proceed via a thermal pericyclic mechanism .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-Methoxyethenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyethenyl group to a methoxyethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 4-(2-Methoxyethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
4-(2-Methoxyethenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Methoxyethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The methoxyethenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can act as a ligand, coordinating with metal ions and other biomolecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
4-(2-Methoxyethyl)pyridine: A derivative with a methoxyethyl group instead of a methoxyethenyl group.
Uniqueness
4-(2-Methoxyethenyl)pyridine is unique due to the presence of the methoxyethenyl group, which imparts distinct electronic and steric properties. This feature differentiates it from other pyridine derivatives and influences its reactivity and applications in various fields.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
4-(2-methoxyethenyl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-7-4-8-2-5-9-6-3-8/h2-7H,1H3 |
InChIキー |
FZVNEGGMMLBYEP-UHFFFAOYSA-N |
正規SMILES |
COC=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
